molecular formula C12H18N2O B1291388 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline CAS No. 373824-30-7

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B1291388
CAS No.: 373824-30-7
M. Wt: 206.28 g/mol
InChI Key: YJDXLUSVVAGFFS-UHFFFAOYSA-N
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Description

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to an aniline moiety

Preparation Methods

The synthesis of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The nitro group is first reduced to an amine, followed by the formation of the ethoxy linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline can be compared with similar compounds such as:

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXLUSVVAGFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620481
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373824-30-7
Record name 3-[2-(1-Pyrrolidinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373824-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry 25 mL round bottom flask, 7-(2-chloro-5-methoxy-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine (0.113 g, 0.377 mmol, 1 equiv), 1-[2-(3-bromo-phenoxy)-ethyl]-pyrrolidine (0.153 g, 0.565 mmol, 1.5 equiv), cesium carbonate (0.368 g, 1.13 mmol, 3 equiv), 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene (0.044 g, 0.0753 mmol, 0.2 equiv) and tris(dibenzylideneacetone)dipalladium (0.034 g, 0.0376 mmol, 0.1 equiv) were combined. The reactants were flushed with argon, diluted with dioxane (8 mL) and outfitted with reflux condenser. The reaction was heated to reflux for 18 hours, then filtered hot and the solvents were diluted with ethyl acetate and washed with brine. The brine layer was back extracted once with fresh ethyl acetate. The organic phases were combined and dried over sodium sulfate (Na2SO4). Filtration followed by evaporation and column chromatography (1:5 MeOH/DCM) provided desired product as a yellow powder (0.12 g, 65% yield). MS (ESI+): m/z=491.1, LC retention time: 2.94 min.
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
0.153 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.368 g
Type
reactant
Reaction Step One
Quantity
0.044 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
catalyst
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-(3-nitrophenoxy)ethyl)pyrrolidine (3.49 g, 14.8 mmol), 10% palladium on carbon (400 mg) and ethyl acetate (20 ml) was reduced under 50 psi hydrogen for 10 h. The reaction mixture was filtered through Celite 545 and the product extracted into 1M HCl (3×20 ml). The acidic layer was washed with ether (2×20 ml) and then the pH adjusted to >10 with 2M NaOH. The aqueous layer was extracted with ether (3×20 ml), dried over MgSO4 and concentrated in vacuo. The product was eluted through a silica gel pad (75% ethyl acetate/hexane/1% Et3N) to yield the product as a pale yellow oil.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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